Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of benzoic acid derivatives. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The choice of solvents and catalysts can be optimized for cost-effectiveness and environmental sustainability. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been explored for safer and more sustainable esterification reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems . The pyrrolidinylmethyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride .
- Benzoic acid, p-methoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride .
Uniqueness
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
112818-75-4 |
---|---|
Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-24-19-12-10-18(11-13-19)21(23)25-20(16-22-14-6-7-15-22)17-8-4-3-5-9-17;/h3-5,8-13,20H,2,6-7,14-16H2,1H3;1H |
InChI Key |
AQODANSPNWCJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.